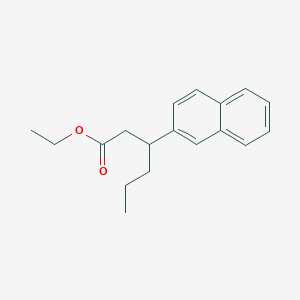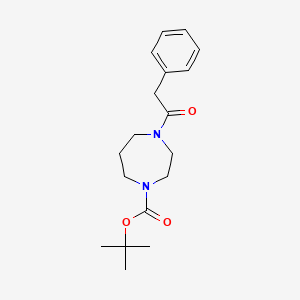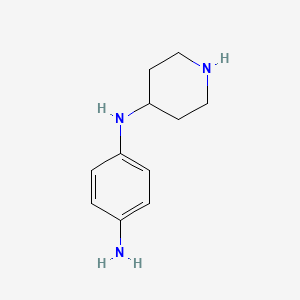![molecular formula C12H8ClN3O B13880317 1h-Indole,7-[(6-chloro-4-pyrimidinyl)oxy]-](/img/structure/B13880317.png)
1h-Indole,7-[(6-chloro-4-pyrimidinyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 7-[(6-chloro-4-pyrimidinyl)oxy]- is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1H-Indole, 7-[(6-chloro-4-pyrimidinyl)oxy]- involves several steps, typically starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The 6-chloro-4-pyrimidinyl group can be introduced through a nucleophilic substitution reaction, where the hydroxyl group of the indole is replaced by the pyrimidinyl group using a suitable base.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1H-Indole, 7-[(6-chloro-4-pyrimidinyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrimidinyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the pyrimidinyl group is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Indole, 7-[(6-chloro-4-pyrimidinyl)oxy]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1H-Indole, 7-[(6-chloro-4-pyrimidinyl)oxy]- involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The 6-chloro-4-pyrimidinyl group can enhance the compound’s binding affinity and specificity towards certain targets, leading to its biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1H-Indole, 7-[(6-chloro-4-pyrimidinyl)oxy]- can be compared with other indole derivatives such as:
1H-Indole, 4-chloro-: This compound has a similar indole core but lacks the pyrimidinyl group, resulting in different chemical and biological properties.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity, differing significantly in structure and function.
Tryptophan: An essential amino acid with an indole core, playing a crucial role in protein synthesis and metabolism.
The uniqueness of 1H-Indole, 7-[(6-chloro-4-pyrimidinyl)oxy]- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.
Properties
Molecular Formula |
C12H8ClN3O |
|---|---|
Molecular Weight |
245.66 g/mol |
IUPAC Name |
7-(6-chloropyrimidin-4-yl)oxy-1H-indole |
InChI |
InChI=1S/C12H8ClN3O/c13-10-6-11(16-7-15-10)17-9-3-1-2-8-4-5-14-12(8)9/h1-7,14H |
InChI Key |
RMOOADLJAMHVPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3=CC(=NC=N3)Cl)NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-3-methoxyaniline](/img/structure/B13880238.png)
![ethyl N-[2-amino-4-[(4-methylphenyl)methoxy]phenyl]carbamate](/img/structure/B13880243.png)
![3-Phenyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine](/img/structure/B13880251.png)
![N-[3-methyl-4-(4-methylpyridin-3-yl)phenyl]ethanesulfonamide](/img/structure/B13880254.png)
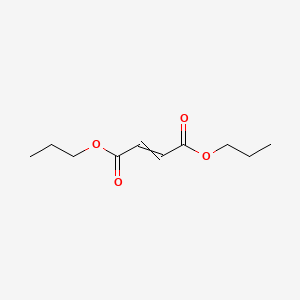
![[1-(3,4-Dichlorophenyl)sulfonylpiperidin-4-yl]methanamine](/img/structure/B13880267.png)
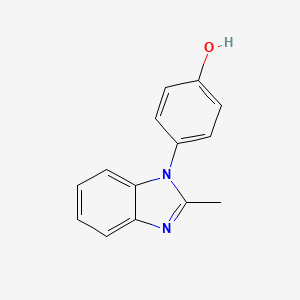
![5-Amino-2-[4-(methyloxy)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13880273.png)

![5,7-Dimethylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13880286.png)
